molecular formula C15H21F2N3O B13720278 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-isopropylbenzamide

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-isopropylbenzamide

Cat. No.: B13720278
M. Wt: 297.34 g/mol
InChI Key: OQIMOGXPAKGWLY-UHFFFAOYSA-N
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Description

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-isopropylbenzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a difluoropiperidinyl moiety, and an isopropylbenzamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-isopropylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 4,4-difluoropiperidine.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Benzamide Group: The final step involves the coupling of the piperidine derivative with an isopropylbenzamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-isopropylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide
  • Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate

Uniqueness

Compared to similar compounds, 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-isopropylbenzamide is unique due to its specific structural features, such as the presence of the isopropylbenzamide group

Properties

Molecular Formula

C15H21F2N3O

Molecular Weight

297.34 g/mol

IUPAC Name

3-amino-4-(4,4-difluoropiperidin-1-yl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H21F2N3O/c1-10(2)19-14(21)11-3-4-13(12(18)9-11)20-7-5-15(16,17)6-8-20/h3-4,9-10H,5-8,18H2,1-2H3,(H,19,21)

InChI Key

OQIMOGXPAKGWLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N

Origin of Product

United States

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